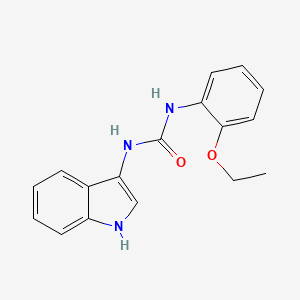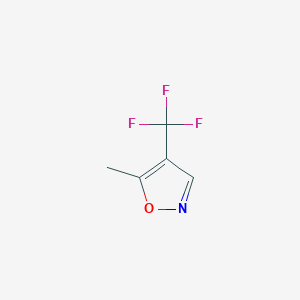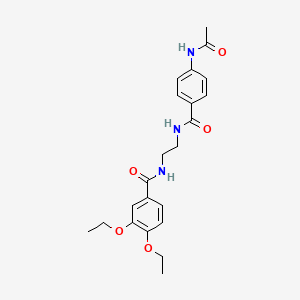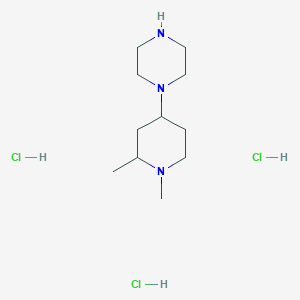
2-(3-Iodophenyl)-2-((trimethylsilyl)oxy)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Iodophenyl)-2-((trimethylsilyl)oxy)acetonitrile, also known as TIPS-iodoacetonitrile, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
Synthesis and Functionalization
A study by Wu et al. (2014) introduces a method for synthesizing 2-(2-hydroxyphenyl)acetonitriles via the reaction of trimethylsilyl cyanide and o-quinone methides, which are generated from 2-(1-tosylalkyl)phenols under basic conditions. This method underscores the importance of trimethylsilyl groups in facilitating nucleophilic addition reactions, a principle that can be extrapolated to the synthesis and functionalization of 2-(3-Iodophenyl)-2-((trimethylsilyl)oxy)acetonitrile (Wu, Gao, Chen, & Zhou, 2014).
Catalysis and Selective Reactions
In the realm of catalysis, the work by Saikia et al. (2016) demonstrates the N-acetylation of amines using acetonitrile as an acylating agent, facilitated by in situ generated trimethylsilyl iodide under microwave heating. This study highlights the catalytic potential of trimethylsilyl-containing compounds in selective transformations, suggesting possible catalytic roles for this compound in similar contexts (Saikia, Hussain, Suri, & Pahari, 2016).
Deprotection Strategies
Mohammadpoor-Baltork et al. (2000) discuss an efficient method for the deprotection of trimethylsilyl (TMS) ethers, highlighting the utility of trimethylsilyl groups in protecting functional groups during synthetic procedures. This relevance underlines the potential utility of this compound in synthetic strategies, especially in deprotection steps (Mohammadpoor‐Baltork, Amini, & Farshidipoor, 2000).
Oxidation and Functional Group Transformations
The research on oxidative transformations, such as the study by Aizpurua and Palomo (1983), sheds light on the role of trimethylsilyl chlorochromate in the oxidation of alcohols and selective oxidation reactions. This indicates the broader applicability of silicon-containing compounds in oxidative chemistry, hinting at the potential of this compound in similar oxidation processes (Aizpurua & Palomo, 1983).
Propriétés
IUPAC Name |
2-(3-iodophenyl)-2-trimethylsilyloxyacetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14INOSi/c1-15(2,3)14-11(8-13)9-5-4-6-10(12)7-9/h4-7,11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NINWETQORAVXMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC(C#N)C1=CC(=CC=C1)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14INOSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-4-phenylbenzamide](/img/structure/B2976641.png)
![(4-Ethoxyphenyl)(4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2976642.png)
![1-[(3,4-Dimethylphenyl)sulfonyl]-5-[(cyclopentylamino)sulfonyl]indoline](/img/structure/B2976643.png)


![[(6-Chloropyrazin-2-YL)thio]acetic acid](/img/structure/B2976646.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2-chloro-4-fluorophenyl)methanone](/img/structure/B2976648.png)
![2-Chloro-3-[(2-cyclopentylpyrrolidin-1-yl)sulfonyl]-6-(trifluoromethyl)pyridine](/img/structure/B2976651.png)


![2-{6-[(dimethylamino)sulfonyl]-2-oxo-2,3-dihydro-1H-thieno[2,3-b][1,4]thiazin-1-yl}-N-(4-ethoxy-3-methoxybenzyl)acetamide](/img/structure/B2976656.png)
